molecular formula C11H12O B8707738 2-Ethenyl-2,3-dihydro-1H-inden-2-ol CAS No. 155996-08-0

2-Ethenyl-2,3-dihydro-1H-inden-2-ol

Cat. No.: B8707738
CAS No.: 155996-08-0
M. Wt: 160.21 g/mol
InChI Key: ZLCPGHPECKEQLT-UHFFFAOYSA-N
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Description

2-Ethenyl-2,3-dihydro-1H-inden-2-ol is a bicyclic secondary alcohol characterized by a hydroxyl group at the bridgehead position (C2) of the inden scaffold and an ethenyl substituent attached to the same carbon.

Properties

CAS No.

155996-08-0

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethenyl-1,3-dihydroinden-2-ol

InChI

InChI=1S/C11H12O/c1-2-11(12)7-9-5-3-4-6-10(9)8-11/h2-6,12H,1,7-8H2

InChI Key

ZLCPGHPECKEQLT-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CC2=CC=CC=C2C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Ethenyl-2,3-dihydro-1H-inden-2-ol with structurally related 2,3-dihydro-1H-inden-2-ol derivatives, focusing on substituents, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
This compound Ethenyl (-CH₂CH₂) C₁₁H₁₂O 160.21 g/mol Reactive ethenyl group for further functionalization.
(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol (S6) Amino (-NH₂), Bromo (-Br) C₉H₁₀BrNO 244.09 g/mol Bromine enhances electrophilic reactivity; amino group enables chiral resolution.
(1S,2R)-1-Amino-6-isopropyl-2,3-dihydro-1H-inden-2-ol (S7) Amino (-NH₂), Isopropyl (-C₃H₇) C₁₂H₁₇NO 191.27 g/mol Steric bulk from isopropyl improves enantioselectivity in catalysis.
(1S,2S)-2-Benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol Benzyl (-C₆H₅CH₂) C₂₅H₂₂O 338.44 g/mol Extended π-system for crystal engineering applications.
Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-inden-2-carboxylate Chloro (-Cl), Ester (-COOCH₃) C₁₂H₁₁ClO₄ 254.67 g/mol Electron-withdrawing groups stabilize the indenone core.

Spectroscopic and Physical Properties

  • Mass Spectrometry: Compounds with amino substituents, such as (1S,2R)-1-Amino-6-(4-(tert-butyl)phenyl)-2,3-dihydro-1H-inden-2-ol (S8), show [M+H]⁺ peaks at m/z 282.18479 (calculated 282.18524) . Imidazo[1,2-a]pyridin-2-ylmethyl derivatives (e.g., Z1783799713) exhibit ESI-MS m/z 333.1347 [M+H]⁺ .
  • NMR Spectroscopy: For (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol derivatives, characteristic signals include δ 7.56–7.42 (aromatic protons) and δ 4.44 (hydroxyl-proximal CH₂) in ¹H NMR . Chlorinated derivatives (e.g., Methyl 5-chloro-...) show downfield shifts for Cl-substituted carbons (δ ~125–150 ppm in ¹³C NMR) .
  • IR Spectroscopy: Hydroxyl groups in 2,3-dihydro-1H-inden-2-ol derivatives display broad O-H stretches near 3434 cm⁻¹ , while amino-substituted analogues show N-H stretches at ~3300–3400 cm⁻¹ .

Key Contrasts and Challenges

  • Stereochemical Complexity: Amino-substituted derivatives require precise catalytic conditions to avoid racemization, unlike the simpler hydroxylated variants .
  • Yield Variability : Synthesis of Z1783799713 yields only 18% due to steric hindrance from the imidazo[1,2-a]pyridin-2-ylmethyl group , whereas hydrogenation methods achieve higher efficiencies (>70%) .

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